![molecular formula C10H12ClN3O B2879062 4-chloro-N-[(E)-dimethylaminomethylideneamino]benzamide CAS No. 308239-37-4](/img/structure/B2879062.png)
4-chloro-N-[(E)-dimethylaminomethylideneamino]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Benzamides, such as “4-chloro-N-[(E)-dimethylaminomethylideneamino]benzamide”, can be synthesized through direct condensation of benzoic acids and amines . This reaction is performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .Molecular Structure Analysis
The molecular structure of “this compound” consists of carbon ©, hydrogen (H), chlorine (Cl), nitrogen (N), and oxygen (O) atoms . The average mass of the molecule is 183.635 Da, and the monoisotopic mass is 183.045090 Da .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular formula of C10H12ClN3O and a molecular weight of 225.68. More detailed physical and chemical properties are not available in the retrieved data.Wissenschaftliche Forschungsanwendungen
Anticonvulsant Properties
Research has indicated that some benzamides, including compounds structurally related to "4-chloro-N-[(E)-dimethylaminomethylideneamino]benzamide," exhibit anticonvulsant properties. For instance, a study demonstrated that certain N-(2,6-diisopropylphenyl) benzamides were synthesized and screened for anticonvulsant activity, showing partial protection against chemically induced seizures in mice. The 4-chloro compound specifically showed promising results in this category, suggesting its potential application in epilepsy and seizure management (Afolabi, Barau, & Agbede, 2012).
Antimicrobial and Anticancer Activity
Another study focused on the synthesis and evaluation of benzamide derivatives for their antimicrobial and anticancer activities. Compounds such as "4-(1-aryl-5-chloro-2-oxo-1,2-dihydro-indol-3-ylideneamino)-N-substituted benzenesulfonamides" were synthesized and showed significant in vitro antimicrobial and anticancer activities. This research highlights the potential of such compounds in developing new treatments for infections and cancer (Kumar et al., 2014).
Anti-Tubercular Scaffold
The synthesis of novel derivatives for anti-tubercular activity also represents a significant application area. For example, derivatives of "4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide" were synthesized and showed promising in vitro activity against Mycobacterium tuberculosis, with minimal cytotoxicity towards human cells. These findings suggest the compound's utility as a scaffold for developing new anti-tubercular agents (Nimbalkar et al., 2018).
Safety and Hazards
The safety data sheet for benzamide, a related compound, indicates that it is harmful if swallowed and is suspected of causing genetic defects . It is advised against use in food, drugs, pesticides, or biocidal products . In case of exposure or concern, it is recommended to get medical attention or advice .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-chloro-N-[(E)-dimethylaminomethylideneamino]benzamide involves the reaction of 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride. This intermediate is then reacted with N,N-dimethylformamide dimethyl acetal to form the corresponding imine. The imine is then reduced with sodium borohydride to form the desired product.", "Starting Materials": [ "4-chlorobenzoic acid", "thionyl chloride", "N,N-dimethylformamide dimethyl acetal", "sodium borohydride" ], "Reaction": [ "4-chlorobenzoic acid is reacted with thionyl chloride to form 4-chlorobenzoyl chloride.", "4-chlorobenzoyl chloride is then reacted with N,N-dimethylformamide dimethyl acetal to form the corresponding imine.", "The imine is then reduced with sodium borohydride to form 4-chloro-N-[(E)-dimethylaminomethylideneamino]benzamide." ] } | |
CAS-Nummer |
308239-37-4 |
Molekularformel |
C10H12ClN3O |
Molekulargewicht |
225.67 g/mol |
IUPAC-Name |
4-chloro-N-(dimethylaminomethylideneamino)benzamide |
InChI |
InChI=1S/C10H12ClN3O/c1-14(2)7-12-13-10(15)8-3-5-9(11)6-4-8/h3-7H,1-2H3,(H,13,15) |
InChI-Schlüssel |
WMRZQKCVTKPZEO-UHFFFAOYSA-N |
SMILES |
CN(C)C=NNC(=O)C1=CC=C(C=C1)Cl |
Kanonische SMILES |
CN(C)C=NNC(=O)C1=CC=C(C=C1)Cl |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


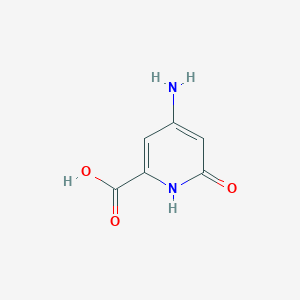
![2-(Furan-2-yl)-5-(phenyl(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2878980.png)
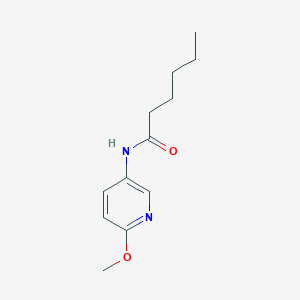
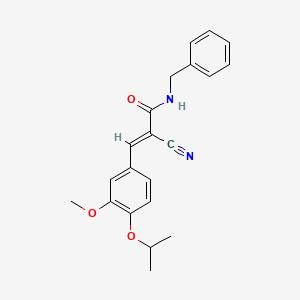
![1'-(7-methoxybenzofuran-2-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2878984.png)
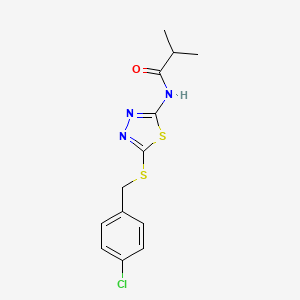
![Tert-butyl N-[[(1R,5R)-3-azabicyclo[3.2.0]heptan-1-yl]methyl]carbamate](/img/structure/B2878987.png)
![N-[1-(1-Phenyltetrazol-5-yl)ethyl]prop-2-enamide](/img/structure/B2878991.png)
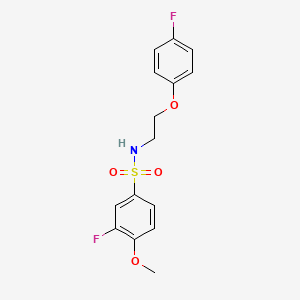
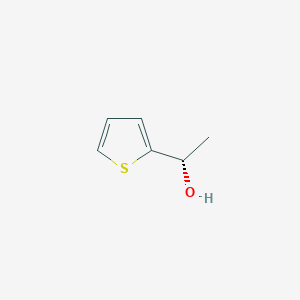
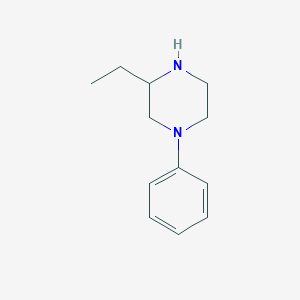
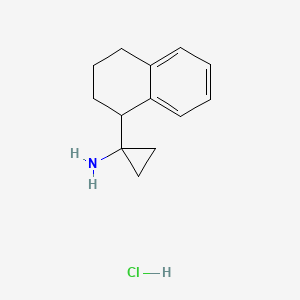
![2-ethoxy-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide](/img/structure/B2878998.png)

